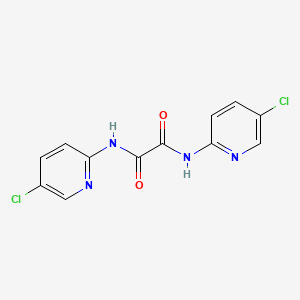

N,N'-bis(5-chloropyridin-2-yl)ethanediamide

Description

N,N'-bis(5-chloropyridin-2-yl)ethanediamide (CAS: 349125-14-0), also known as Edoxaban Oxamide Impurity, is a synthetic organic compound with the molecular formula C₁₂H₈Cl₂N₄O₂ and a molecular weight of 311.12 g/mol . Its IUPAC name is N1,N2-bis(5-chloro-2-pyridinyl)oxalamide, reflecting its structural features: two 5-chloropyridin-2-yl groups symmetrically attached to an oxalamide backbone. The compound is characterized by its SMILES notation (Clc1ccc(NC(=O)C(=O)Nc2ccc(Cl)cn2)nc1) and InChI key, which provide precise descriptors of its atomic connectivity and stereochemistry .

Primarily, this compound serves as a critical impurity standard in the quality control of Edoxaban, a direct oral anticoagulant (DOAC). It is employed during pharmacopoeial testing, ANDA filings, and toxicity studies to ensure compliance with regulatory thresholds for impurities in drug formulations . The compound is typically stored at -20°C and shipped at room temperature as a neat product .

Properties

Molecular Formula |

C12H8Cl2N4O2 |

|---|---|

Molecular Weight |

311.12 g/mol |

IUPAC Name |

N,N'-bis(5-chloropyridin-2-yl)oxamide |

InChI |

InChI=1S/C12H8Cl2N4O2/c13-7-1-3-9(15-5-7)17-11(19)12(20)18-10-4-2-8(14)6-16-10/h1-6H,(H,15,17,19)(H,16,18,20) |

InChI Key |

KLUDWSVPLPJUPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)NC(=O)C(=O)NC2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions:

-

Reagents :

-

5-Chloro-2-aminopyridine (2 equivalents)

-

Oxalyl chloride (1 equivalent)

-

Base: Triethylamine (2.2 equivalents) or pyridine

-

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–25°C (initial), followed by room temperature stirring (2–6 hours)

-

Workup : Washing with aqueous citric acid (10%) and sodium bicarbonate (5%), followed by recrystallization from ethanol/water.

Key Data:

This method is favored for its simplicity and scalability, though it requires strict moisture control to avoid hydrolysis of oxalyl chloride.

Coupling Agent-Mediated Synthesis

Alternative routes employ coupling agents to facilitate amide bond formation, particularly when using oxalic acid derivatives. This method is advantageous for minimizing side reactions.

Procedure:

-

Activation of Oxalic Acid :

Oxalic acid is converted to its diacyl chloride using thionyl chloride (SOCl₂) in toluene at 80–120°C. -

Amidation :

The diacyl chloride reacts with 5-chloro-2-aminopyridine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Optimization Insights:

Comparative Performance:

| Method | Yield | Purity | Reaction Time |

|---|---|---|---|

| Oxalyl Chloride | 85% | >98% | 4 hours |

| EDC/HOBt | 78% | 97% | 12 hours |

Coupling agent methods are less common industrially due to higher costs but are preferred for lab-scale syntheses requiring mild conditions.

Industrial-Scale Process from Edoxaban Patents

Patents from MSN Laboratories and Daiichi Sankyo describe integrated approaches where N,N'-bis(5-chloropyridin-2-yl)ethanediamide is synthesized as an intermediate during edoxaban production.

Key Steps:

-

Protection-Deprotection Strategy :

-

Crystallization Controls :

Process Metrics:

| Step | Yield | Purity |

|---|---|---|

| Boc Protection | 90% | 95% |

| Deprotection | 88% | 99% |

| Final Crystallization | 82% | 99.9% |

This method highlights the importance of polymorph control, with succinate and tosylate salts being common counterions to improve stability.

Analytical and Purification Techniques

Chromatographic Monitoring:

Spectroscopic Characterization:

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(5-chloropyridin-2-yl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding pyridine N-oxides.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticoagulant Properties : This compound has been studied for its ability to inhibit activated blood coagulation factor X, making it a potential therapeutic agent for preventing thrombotic diseases such as myocardial infarction and cerebral embolism .

- Drug Development : It serves as a precursor in the synthesis of novel pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or target specificity in drug formulations .

- Enzyme Inhibition Studies : Research indicates that N,N'-bis(5-chloropyridin-2-yl)ethanediamide can act as an enzyme inhibitor, which is crucial in developing treatments for conditions like neurodegenerative diseases .

Organic Synthesis

- Intermediate in Synthesis : The compound is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities with desirable properties .

- Material Science : It is also applied in the production of specialty chemicals and materials, leveraging its chemical reactivity to create derivatives with specific functionalities .

Case Study 1: Anticoagulant Development

In a study published in 2013, researchers explored the anticoagulant properties of this compound. The findings demonstrated that this compound effectively inhibited factor X activation, paving the way for its development as a therapeutic agent against thrombotic conditions .

Case Study 2: Enzyme Inhibition

A 2021 study focused on the enzyme inhibition capabilities of this compound. The results indicated significant inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of N,N’-bis(5-chloropyridin-2-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N'-bis(5-chloropyridin-2-yl)ethanediamide belongs to a class of bis-heteroaryl ethanediamides , which are structurally defined by two aromatic heterocycles linked via an oxalamide group. Below is a detailed comparison with related compounds based on structural features , synthetic pathways , and applications :

Table 1: Structural and Functional Comparison

Key Differences:

Structural Complexity: The target compound (this compound) features chlorine atoms at the 5-position of both pyridine rings, enhancing its electrophilicity and stability compared to non-halogenated analogs like N,N'-bis(3-pyridinyl)ethanediamide. Chlorine substituents also influence crystallinity and solubility, critical for its role as a reference standard . In contrast, the compound described in incorporates a cyclohexyl-thiazolopyridinyl moiety, making it a bulkier, more complex intermediate used in multistep syntheses of anticoagulant APIs. This structural complexity necessitates specialized purification and characterization techniques .

Synthetic Pathways: this compound is synthesized via condensation reactions between oxalyl chloride and 5-chloro-2-aminopyridine, as inferred from its role as a byproduct in Edoxaban synthesis . The compound in requires multi-step synthesis, including deprotection of carbamate groups and sequential coupling with heterocyclic carboxylic acids under basic conditions (e.g., DBU or triethylamine) .

Applications :

- The target compound is exclusively used in analytical chemistry (e.g., HPLC impurity quantification), whereas analogs like the cyclohexyl-thiazolopyridinyl derivative are intermediates in API production .

Table 2: Stability and Handling Comparison

Research Findings and Implications

- Role in Drug Development : The precise quantification of this compound ensures Edoxaban’s safety profile, as even trace impurities can affect therapeutic efficacy .

- Synthetic Challenges : Unlike simpler bis-pyridinyl ethanediamides, the compound in requires chiral resolution and protective group strategies , highlighting the trade-off between structural simplicity and synthetic feasibility .

Biological Activity

N,N'-bis(5-chloropyridin-2-yl)ethanediamide, also known as Edoxaban impurity, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C12H8Cl2N4O2

- Molar Mass : 311.12 g/mol

- CAS Number : 349125-14-0

- Density : 1.605 g/cm³ (predicted)

- pKa : 8.46 (predicted)

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. Its structure enables it to modulate enzyme activity and receptor interactions, which can lead to significant biological effects such as:

- Inhibition of Cell Proliferation : The compound may inhibit pathways involved in cell growth, positioning it as a candidate for anticancer therapies.

- Antimicrobial Activity : Preliminary studies indicate that it may disrupt microbial cell membranes or inhibit essential microbial enzymes, showcasing potential antimicrobial properties.

Anticoagulant Properties

Research indicates that derivatives of this compound exhibit potent inhibitory actions on activated blood coagulation factors. For example, a related compound has been shown to inhibit Factor Xa, making it a candidate for anticoagulant therapies. This mechanism is crucial for preventing thrombotic events such as stroke or heart attack .

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Data Table: Biological Activity Summary

| Activity Type | Target | Result | Reference |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Reduced viability at >10 µM | |

| Antimicrobial | Staphylococcus aureus | MIC = 50 µg/mL | |

| Anticoagulant | Factor Xa | Potent inhibitor |

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its analogs. These investigations reveal that modifications to the pyridine rings or the amide groups can significantly influence biological activity. For instance, compounds with additional halogen substitutions showed enhanced potency against cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N,N'-bis(5-chloropyridin-2-yl)ethanediamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, cyclohexanone-derived analogs are prepared by reacting 5-chloropyridin-2-amine with malonyl chloride derivatives under basic conditions (e.g., sodium carbonate or triethylamine). Yields range from 33% to 44%, with characterization via LC/MS (e.g., m/z 538.1 for C₂₆H₂₀Cl₂N₄O₅) and elemental analysis (C, H, N) to confirm purity . Optimization of reaction conditions, such as solvent selection (ethanol/chloroform mixtures) and base choice (DBU or sodium hydride), is critical for improving efficiency .

Q. How is the purity and structural integrity of This compound validated in synthetic workflows?

- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS-ESI). For structural confirmation, single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELXL for refinement. Crystallographic parameters (e.g., triclinic P1 symmetry, unit cell dimensions a = 8.459 Å, b = 10.705 Å) and hydrogen-bonding networks are analyzed to validate molecular geometry .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- FT-IR : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and pyridyl C–N vibrations (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Pyridine protons resonate at δ 7.5–8.5 ppm, while amide protons appear as broad singlets (~δ 10–12 ppm) .

- Elemental Analysis : Matches calculated vs. observed values (e.g., C: 57.90% calc. vs. 58.11% obs.) to confirm stoichiometry .

Advanced Research Questions

Q. How can computational methods enhance the understanding of This compound's supramolecular interactions?

- Methodological Answer : Hirshfeld surface analysis and density functional theory (DFT) calculations reveal non-covalent interactions. For co-crystals with benzoic acid, Hirshfeld surfaces quantify intermolecular contacts (e.g., O–H···N, C–H···O), while energy frameworks in CrystalExplorer map interaction energies (e.g., dispersion vs. electrostatic contributions). These tools predict packing efficiency and stability of crystalline phases .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments are addressed by:

- Re-refining raw diffraction data using updated SHELXL versions (post-2015) with new restraints for disordered regions .

- Cross-validating hydrogen-bonding motifs with alternative software (e.g., DIAMOND for visualization) to ensure consistency with experimental electron density maps .

Q. How does the compound’s conformational flexibility impact its biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Molecular docking and dynamics simulations (e.g., AutoDock Vina, GROMACS) model interactions with biological targets. The U-shaped conformation of the diamide moiety (dihedral angle ~113.8°) influences binding to enzymes, as seen in analogs with antiproliferative activity. Substituent effects (e.g., bromo vs. trifluoromethyl groups) are quantified via IC₅₀ shifts in cytotoxicity assays .

Q. What role does the compound play in experimental phasing for macromolecular crystallography?

- Methodological Answer : Derivatives of This compound serve as heavy-atom reagents for single-wavelength anomalous dispersion (SAD) phasing. The chlorine atoms provide sufficient anomalous scattering (f'' ~0.7 e⁻ at λ = 1.0 Å), enabling phase determination in SHELXC/D/E pipelines for high-throughput structural biology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.